molecular formula C10H20N2O3S B296297 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide

Cat. No. B296297
M. Wt: 248.34 g/mol
InChI Key: SREGKHKHTCXWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various fields. This compound is also known as N-(cyclohexylsulfonyl)-N-methylacetamide or CMS-NMA. It is a white crystalline powder that is soluble in water and other organic solvents.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a protecting group for various functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide. However, it has been found to be non-toxic and non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide in lab experiments include its high yield, ease of synthesis, and versatility. However, its limitations include its limited solubility in some solvents and the lack of information on its potential side effects.

Future Directions

There are several future directions for the research on 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide. These include:
1. Exploring its potential applications as a reagent in the synthesis of various compounds.
2. Investigating its potential as a protecting group for various functional groups.
3. Studying its mechanism of action in various reactions.
4. Investigating its potential as a drug delivery system.
5. Exploring its potential applications in the field of materials science.
Conclusion:
2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide is a versatile compound that has potential applications in various fields of scientific research. Its ease of synthesis and versatility make it an attractive reagent for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide involves the reaction of N-methyl acetamide with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Scientific Research Applications

2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide has been found to have potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various compounds, including peptides and amino acids. It has also been used as a protecting group for the synthesis of various organic compounds.

properties

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide

InChI

InChI=1S/C10H20N2O3S/c1-11-10(13)8-12(16(2,14)15)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,11,13)

InChI Key

SREGKHKHTCXWBG-UHFFFAOYSA-N

SMILES

CNC(=O)CN(C1CCCCC1)S(=O)(=O)C

Canonical SMILES

CNC(=O)CN(C1CCCCC1)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.